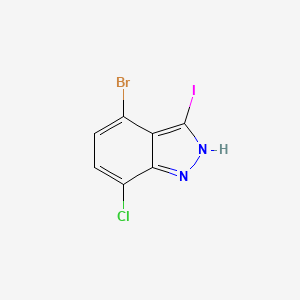
4-Bromo-7-chloro-3-iodo-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-7-chloro-3-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The presence of bromine, chlorine, and iodine atoms in the structure of this compound makes it a unique compound with potential for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-chloro-3-iodo-1H-indazole can be achieved through various methods, including transition metal-catalyzed reactions and cyclization reactions. One common method involves the use of 2,6-dichlorobenzonitrile as a starting material, followed by regioselective bromination and cyclization with hydrazine . This method provides a high yield and is suitable for large-scale production.
Industrial Production Methods
Industrial production of this compound typically involves the use of cost-effective starting materials and optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, chlorination, and iodination, followed by purification techniques like recrystallization and column chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-7-chloro-3-iodo-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: The indazole ring can be formed or modified through cyclization reactions involving hydrazine and other reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Hydrazine: Used for cyclization reactions.
Transition Metal Catalysts: Such as copper and palladium, used for various catalytic reactions.
Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.
Major Products Formed
The major products formed from the reactions of this compound include various substituted indazoles and other heterocyclic compounds with potential biological activities .
Aplicaciones Científicas De Investigación
4-Bromo-7-chloro-3-iodo-1H-indazole has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Research: Studied for its interactions with biological targets and pathways, including enzyme inhibition and receptor binding.
Industrial Applications: Used in the synthesis of advanced materials and as a precursor for other heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 4-Bromo-7-chloro-3-iodo-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The presence of halogen atoms in the structure enhances its binding affinity and specificity for certain targets .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-Bromo-7-chloro-3-iodo-1H-indazole include:
7-Bromo-4-chloro-1H-indazol-3-amine: Used in the synthesis of Lenacapavir, a potent capsid inhibitor for the treatment of HIV-1 infections.
4-Bromo-1H-indazole: Known for its biological activities and used in various medicinal applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of halogen atoms, which provides distinct chemical reactivity and biological activity compared to other indazole derivatives. This makes it a valuable compound for research and development in various fields .
Propiedades
Fórmula molecular |
C7H3BrClIN2 |
|---|---|
Peso molecular |
357.37 g/mol |
Nombre IUPAC |
4-bromo-7-chloro-3-iodo-2H-indazole |
InChI |
InChI=1S/C7H3BrClIN2/c8-3-1-2-4(9)6-5(3)7(10)12-11-6/h1-2H,(H,11,12) |
Clave InChI |
AQKRVXHGHCQUTO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=NNC(=C2C(=C1)Br)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















